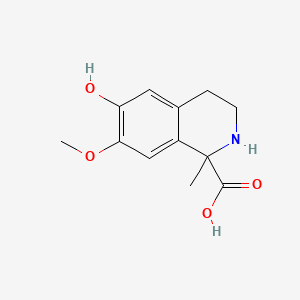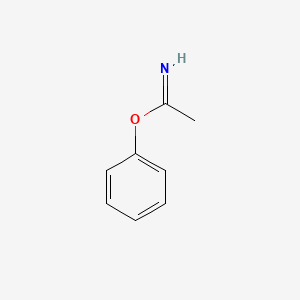
Digiferruginol
Übersicht
Beschreibung
Digiferruginol is a phenolic abietane diterpene, a type of secondary metabolite found in various plant species. It is known for its multifaceted bioactivity and beneficial impact on human health. This compound is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Digiferruginol involves several steps, including the oxidation of ferruginol. The preparation method typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is typically extracted from the roots of Rubia cordifolia L., a plant known for its medicinal properties .
Analyse Chemischer Reaktionen
Types of Reactions: Digiferruginol undergoes various chemical reactions, including oxidation, reduction, and substitution. The radical-scavenging mechanism of this compound and its derivatives has been studied using the Density Functional Theory method .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol, water, and various organic solvents. The conditions for these reactions vary depending on the desired outcome, such as the formation of tricyclic derivatives .
Major Products Formed: The major products formed from the reactions of this compound include hinokiol and sugiol, which are derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Digiferruginol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been studied for its anticancer and anti-inflammatory activities, particularly in breast cancer cells . Additionally, this compound has shown potential as a free radical scavenger, with activity comparable to that of synthetic antioxidants commonly used in the food industry .
Wirkmechanismus
The mechanism of action of Digiferruginol involves its radical-scavenging properties. The compound exhibits direct hydrogen atom transfer and sequential proton loss electron transfer mechanisms in non-polar and polar media, respectively . In cancer research, this compound has been shown to activate apoptosis in breast cancer cells by reducing cell viability and modulating the expression of inflammatory and apoptotic markers .
Vergleich Mit ähnlichen Verbindungen
- Ferruginol
- Hinokiol
- Sugiol
Comparison: Digiferruginol is unique due to its potent radical-scavenging activity and its ability to modulate inflammatory and apoptotic pathways. Compared to its derivatives, hinokiol and sugiol, this compound exhibits higher anti-radical activity .
Eigenschaften
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCSQSSSAHDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178818 | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24094-45-9 | |
| Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digiferruginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of digiferruginol?
A1: this compound is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []
Q3: What are the known biological activities of this compound?
A3: Studies have shown that this compound exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []
Q4: What is the mechanism of action for this compound's antitumor activity?
A4: Although this compound shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between this compound and its molecular targets within cancer cells.
Q5: Are there any known structure-activity relationships for this compound and its analogues?
A5: While detailed SAR studies specific to this compound are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in this compound's potency, selectivity, and activity.
Q6: What are the current limitations in the research on this compound?
A6: Despite the promising biological activities observed, research on this compound is still in its early stages. Further studies are needed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)


![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)


![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)


![2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)
